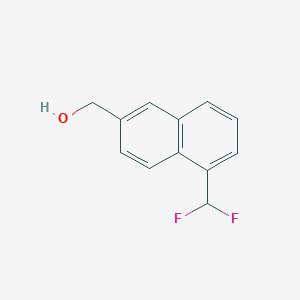
4-Chloro-2-(neopentylthio)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-(neopentylthio)pyridine is a chemical compound that belongs to the class of chloropyridines It is characterized by the presence of a chlorine atom at the 4-position and a neopentylthio group at the 2-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(neopentylthio)pyridine typically involves the reaction of 4-chloropyridine with neopentylthiol. The process can be carried out under various conditions, but a common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: For industrial-scale production, the synthesis may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. The raw materials, 4-chloropyridine and neopentylthiol, are readily available and can be sourced from commercial suppliers .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-2-(neopentylthio)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, potassium carbonate, DMF, THF.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Major Products Formed:
Nucleophilic Substitution: Various substituted pyridines.
Oxidation: Sulfoxides, sulfones.
Reduction: Piperidine derivatives.
Applications De Recherche Scientifique
4-Chloro-2-(neopentylthio)pyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of new drugs, particularly those targeting microbial infections and inflammatory conditions.
Materials Science: The compound is used in the synthesis of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-(neopentylthio)pyridine is primarily based on its ability to interact with various molecular targets. The chlorine atom and the neopentylthio group can participate in different types of chemical interactions, such as hydrogen bonding and hydrophobic interactions, which can influence the compound’s biological activity . The pyridine ring can also act as a ligand, coordinating with metal ions and affecting enzymatic activities .
Comparaison Avec Des Composés Similaires
2-Chloropyridine: A halogenated pyridine used in the synthesis of pharmaceuticals and agrochemicals.
3-Chloropyridine: Another isomer of chloropyridine with applications in organic synthesis.
4-Chloropyridine: The parent compound of 4-Chloro-2-(neopentylthio)pyridine, used as an intermediate in various chemical reactions.
Uniqueness: this compound is unique due to the presence of the neopentylthio group, which imparts distinct chemical properties and reactivity compared to other chloropyridines. This makes it a valuable compound for specific applications in organic synthesis and materials science .
Propriétés
Numéro CAS |
1346707-34-3 |
|---|---|
Formule moléculaire |
C10H14ClNS |
Poids moléculaire |
215.74 g/mol |
Nom IUPAC |
4-chloro-2-(2,2-dimethylpropylsulfanyl)pyridine |
InChI |
InChI=1S/C10H14ClNS/c1-10(2,3)7-13-9-6-8(11)4-5-12-9/h4-6H,7H2,1-3H3 |
Clé InChI |
OYCNKYJCWCAXPK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CSC1=NC=CC(=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Diamino-1,7-Dihydro-8h-Imidazo[4,5-G]quinazolin-8-One](/img/structure/B11892463.png)


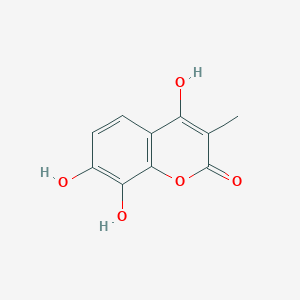

![6-Phenyl-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11892503.png)
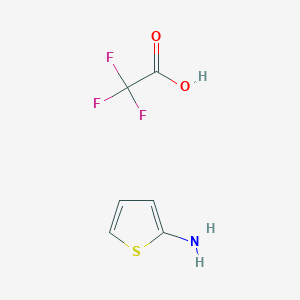
![((5R,9R)-9-Ethoxy-1,6-dioxaspiro[4.5]dec-7-en-7-yl)methanol](/img/structure/B11892513.png)
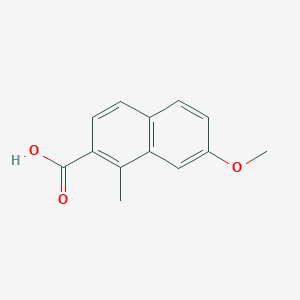
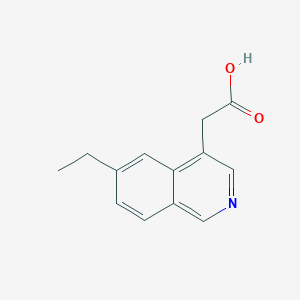
![2-Methyl-4H-pyrimido[2,1-A]isoquinolin-4-one](/img/structure/B11892533.png)

![8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B11892553.png)
